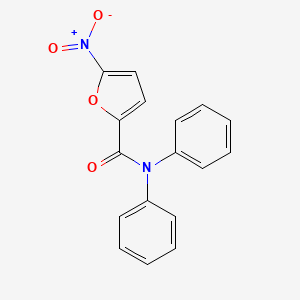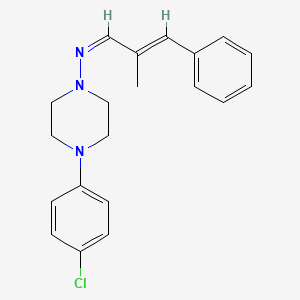![molecular formula C11H15N5OS2 B5353451 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5353451.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is categorized as a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of this compound and its potential targets in various cellular pathways.
2. Development of New Therapeutic Agents: This compound has shown promising results in various therapeutic areas, and further research is needed to develop new and more effective therapeutic agents based on its structure.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential as a therapeutic agent in various diseases.
In conclusion, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and to develop new and more effective therapeutic agents based on its structure.
Avantages Et Limitations Des Expériences En Laboratoire
Some of the key advantages of using 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments include its potent biological activity, good stability, and minimal toxicity. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research involving 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. Some of the key areas of focus include:
1. Further Studies on
Méthodes De Synthèse
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the condensation reaction between 2-(1-methyl-1H-imidazol-2-ylthio)acetic acid and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the key areas of research include:
1. Cancer Treatment: Studies have shown that this compound exhibits significant anti-cancer activity against various types of cancer cells such as breast, lung, and colon cancer cells. It works by inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
2. Anti-inflammatory and Analgesic Effects: This compound has been found to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as arthritis.
3. Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-4-8(19-11-12-5-6-16(11)3)9(17)13-10-15-14-7(2)18-10/h5-6,8H,4H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPWVAAGCOCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
![2-(4-methoxyphenyl)-4,6-bis[2-(4-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5353375.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5353394.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B5353401.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5353414.png)


![3-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5353425.png)

![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353436.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5353438.png)
![2-[methyl(2-phenylethyl)amino]-N-[(6-methyl-2-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5353440.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353465.png)
